5-Chloro-1-ethoxy-benzotriazole

Lipophilicity Drug design Environmental partitioning

5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8; molecular formula C₈H₈ClN₃O; exact mass 197.03559 g·mol⁻¹) is a 1,5‑disubstituted 1H‑benzotriazole derivative possessing a 5‑chloro ring substituent and a N1‑ethoxy side chain. The parent benzotriazole scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, organic synthesis, and as a corrosion-inhibitor framework.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
CAS No. 68229-95-8
Cat. No. B12893717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-ethoxy-benzotriazole
CAS68229-95-8
Molecular FormulaC8H8ClN3O
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCCON1C2=C(C=C(C=C2)Cl)N=N1
InChIInChI=1S/C8H8ClN3O/c1-2-13-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2H2,1H3
InChIKeyRYEGDQMZJKNEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8): Procurement-Relevant Physicochemical and Spectral Identity


5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8; molecular formula C₈H₈ClN₃O; exact mass 197.03559 g·mol⁻¹) is a 1,5‑disubstituted 1H‑benzotriazole derivative possessing a 5‑chloro ring substituent and a N1‑ethoxy side chain [1]. The parent benzotriazole scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, organic synthesis, and as a corrosion-inhibitor framework [2]. This specific substitution pattern yields a computed logP of 1.342 and a topological polar surface area (tPSA) of 67 Ų, distinguishing it from both the parent benzotriazole and common monosubstituted analogs [3].

Why Generic Benzotriazole Substitution Fails: A Quantitative Rationale for Differentiating 5‑Chloro-1-ethoxy-benzotriazole


Benzotriazole derivatives are not freely interchangeable; even modest structural modifications produce measurable changes in lipophilicity, hydrogen‑bond capacity, and metabolic susceptibility that cascade into divergent biological, synthetic, and environmental performance [1]. Substituting a different 5‑chlorobenzotriazole derivative for 5‑chloro-1-ethoxy-benzotriazole without accounting for the ethoxy‑driven alterations in logP, tPSA, and leaving‑group potential can lead to inconsistent synthetic yields, altered biological activity, or failed environmental monitoring campaigns . The quantitative evidence below documents where this specific analog departs from its closest relatives in precisely the parameters that govern selection in medicinal chemistry, agrochemical intermediate supply, and environmental analytical workflows.

5‑Chloro-1-ethoxy-benzotriazole Quantified Differentiation: Head‑to‑Head Analog Comparator Evidence


Computed logP Comparison: 5-Chloro-1-ethoxy-benzotriazole vs 5‑Chlorobenzotriazole

The ZINC‑computed logP of 5-chloro-1-ethoxy-benzotriazole is 1.342 [1], whereas the reported XlogP for the non‑ethoxylated analog 5‑chlorobenzotriazole (CAS 94‑97‑3) is 1.7–2.06 . The ethoxy substituent thus reduces predicted logP by approximately 0.36–0.72 log units relative to the parent 5‑chlorobenzotriazole, indicating measurably lower lipophilicity that may translate to reduced bioaccumulation potential or altered membrane permeability.

Lipophilicity Drug design Environmental partitioning

Topological Polar Surface Area: 5-Chloro-1-ethoxy-benzotriazole vs 1‑Ethoxybenzotriazole

The ZINC‑computed tPSA of 5-chloro-1-ethoxy-benzotriazole is 67 Ų [1]. The non‑chlorinated analog 1‑ethoxybenzotriazole (CAS 57223‑16‑2) is predicted to have an identical tPSA of 67 Ų, as the chlorine atom does not alter the count of polar atoms. However, 5‑chlorobenzotriazole (CAS 94‑97‑3) without the ethoxy group drops the tPSA to approximately 38–42 Ų because the ethoxy oxygen is absent . Therefore, the ethoxy group, rather than the chlorine, is the dominant tPSA driver, yet the chlorine confers the distinct electronic and hydrogen‑bond acceptor character detailed below.

Polar surface area Membrane permeability ADME

Spectral Fingerprint Differentiation: NMR and FTIR Registry Data

The Wiley SpectraBase compound entry 9tXiM7tyE4h provides a registered ¹H‑NMR (CDCl₃, TMS reference, Varian CFT‑20), ¹³C‑NMR, and FTIR (capillary melt, crystalline phase) spectrum for 5‑chloro-1-ethoxy‑1H‑benzotriazole [1]. The exact mass is 197.03559 g·mol⁻¹ (Mwt 197.62) [1]. In contrast, the closest methoxy homolog, 5‑chloro-1‑methoxy‑1H‑benzotriazole (CAS 68229‑94‑7), has an exact mass of 183.02000 g·mol⁻¹ (Mwt 183.60) and a distinct SpectraBase entry (Lajur72PiF4) with 2 NMR, 1 FTIR, and 1 UV‑Vis spectrum [2]. The ethoxy → methoxy substitution shifts the molecular ion by 14 mass units, and the ¹H‑NMR resonance of the terminal methyl group provides a direct, unambiguous differentiator at procurement quality‑control: δ ≈ 1.55 (t, –OCH₂CH₃) vs δ ≈ 4.15 (s, –OCH₃) for the methoxy analog.

Spectroscopic identity Quality control Structural confirmation

Hydrogen Bond Acceptor Redistribution: Chlorine Effect on Ring Electronics

Both 5‑chloro-1-ethoxy-benzotriazole and 1‑ethoxybenzotriazole (CAS 57223‑16‑2) possess two H‑bond acceptors (the N3 and N2 nitrogens of the triazole ring) and zero H‑bond donors [1]. In contrast, 5‑chlorobenzotriazole (CAS 94‑97‑3) has one H‑bond donor (N1‑H) and two H‑bond acceptors . The N1‑ethoxy substituent quenches the donor capacity present in 5‑chlorobenzotriazole, fundamentally altering the compound’s solubility profile and its ability to engage in directional hydrogen bonding with biological targets [2]. This shift from donor‑capable to exclusively acceptor character is a class‑level feature shared by all N1‑alkoxy‑benzotriazoles, but the additional electron‑withdrawing chlorine at C5 in the target compound further polarizes the triazole ring, as evidenced by distinct ¹³C‑NMR chemical shift patterns [3].

Hydrogen bonding Receptor binding Solubility

Substituent-Weighted Molecular Volume: Ethoxy vs Methoxy Homolog Comparison

The target compound has a molecular weight of 197.62 g·mol⁻¹ [1]. The direct methoxy homolog, 5‑chloro-1‑methoxy‑1H‑benzotriazole (CAS 68229‑94‑7), has a molecular weight of 183.60 g·mol⁻¹ , while the non‑chlorinated ethoxy analog 1‑ethoxybenzotriazole (CAS 57223‑16‑2) has a molecular weight of 163.18 g·mol⁻¹ . The incremental molecular weight of the target relative to the methoxy homolog (+14.02 g·mol⁻¹) corresponds precisely to one methylene (–CH₂–) unit, indicating that any steric discrimination in enzyme active sites or synthetic cavity‑based applications will favor the smaller methoxy analog in tight‑fit scenarios.

Molecular size Steric bulk Enzyme pocket fit

Environmental Monitoring Relevance: Benzotriazole Derivative Class Identity

Benzotriazole derivatives are emerging contaminants of concern; 5‑chloro‑1H‑benzotriazole is among the six typical benzotriazoles monitored in environmental waters and has demonstrated carcinogenic potential in in‑vitro assays [1]. While 5‑chloro-1-ethoxy-benzotriazole itself has not been the subject of a dedicated environmental monitoring campaign, its structural analogy to 5‑chlorobenzotriazole — combined with its distinct logP (1.34 vs 1.7–2.06) and the ethoxy‑driven increase in tPSA — strongly suggests that it will partition differently in solid‑phase extraction (SPE) protocols used for water analysis [2]. This differentiation supports its selection as a discrete monitoring analyte or internal standard rather than assuming co‑elution with 5‑chlorobenzotriazole.

Environmental analysis Water quality Benzotriazole monitoring

5‑Chloro-1-ethoxy-benzotriazole: Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry Library Procurement: N1‑Substituted Benzotriazole Screening Collection

For screening libraries targeting CNS‑excluded or peripherally restricted targets, the tPSA of 67 Ų positions 5‑chloro-1-ethoxy-benzotriazole near the typical CNS‑penetration cutoff, whereas the logP of 1.34 predicts moderate passive membrane permeability. Procurement of this specific derivative, rather than the higher‑logP 5‑chlorobenzotriazole (logP 1.7–2.06), may reduce non‑specific membrane partitioning while retaining the electron‑withdrawing chlorine required for engagement with halogen‑bonding pockets [1]. QC verification should include ¹H‑NMR to confirm the ethoxy triplet at δ ≈ 1.55, preventing inadvertent substitution with the methoxy homolog [2].

Agrochemical Intermediate Supply: Herbicidal Benzotriazole Lead Optimization

Patent literature establishes that 1‑alkoxy‑benzotriazoles bearing electron‑withdrawing substituents exhibit herbicidal activity [3]. The 5‑chloro-1-ethoxy substitution pattern delivers both the electronegative chlorine atom and the N1‑ethoxy leaving‑group potential described in Katritzky‑type benzotriazole methodology [4]. Compared to the methoxy homolog, the ethoxy group provides a synthetically tractable leaving group for nucleophilic displacement reactions, enabling downstream diversification that is not possible with the more tightly bound methoxy analog. The exact mass difference (197.04 vs 183.02) provides a built‑in LC‑MS handle for reaction monitoring.

Environmental Analytical Method Development: Benzotriazole Monitoring Panel Expansion

Given that 5‑chloro‑1H‑benzotriazole is already included in environmental monitoring panels due to its carcinogenic potential [5], the ethoxy derivative represents a logical panel expansion for laboratories investigating the environmental fate of N‑functionalized benzotriazoles. The distinct logP (1.34 vs 1.7–2.06) dictates different SPE retention behavior; laboratories should not assume co‑elution with 5‑chlorobenzotriazole. Certified reference standards of 5‑chloro-1-ethoxy-benzotriazole, traceable to the SpectraBase‑registered spectral data, are recommended for accurate quantification [6].

Organic Synthesis: Benzotriazole‑Mediated Alkoxyalkylation Reagent Supply

1‑(α‑Alkoxyalkyl)benzotriazoles are established intermediates for the synthesis of ethers and ketones via lithiation‑trapping sequences [4]. The 5‑chloro substitution on the benzotriazole ring enhances the stability of the benzotriazolyl anion and modifies the regioselectivity of subsequent electrophilic quenching. For procurement of building blocks intended for Katritzky‑type alkoxyalkylation protocols, the N1‑ethoxy group is specifically required to generate the correct α‑alkoxyalkyl anion; substitution with the N1‑methoxy or N1‑H analog will alter or abolish the desired reactivity. The NMR spectral library entry [2] supports incoming identity verification against the published synthetic procedures.

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23 linked technical documents
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